molecular formula C8H9BrN2O3 B1510452 4-Amino-5-bromo-6-ethoxypicolinic acid CAS No. 1057260-48-6

4-Amino-5-bromo-6-ethoxypicolinic acid

Cat. No.: B1510452
CAS No.: 1057260-48-6
M. Wt: 261.07 g/mol
InChI Key: HWVYIEZXSZTOGS-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-6-ethoxypicolinic acid is a chemical compound with the molecular formula C8H9BrN2O3. It is a derivative of picolinic acid, featuring an amino group at the 4-position, a bromo group at the 5-position, and an ethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-6-ethoxypicolinic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the bromination of 4-amino-6-ethoxypicolinic acid, followed by further functional group modifications. The reaction conditions usually require the use of strong brominating agents, such as bromine or N-bromosuccinimide (NBS), under controlled temperatures and pH levels to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromo-6-ethoxypicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

4-Amino-5-bromo-6-ethoxypicolinic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

4-Amino-5-bromo-6-ethoxypicolinic acid is similar to other picolinic acid derivatives, such as picloram and 4-amino-6-ethoxypicolinic acid. its unique combination of functional groups (amino, bromo, and ethoxy) distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Picloram

  • 4-Amino-6-ethoxypicolinic acid

  • 3-Bromo-4-aminopyridine

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Properties

IUPAC Name

4-amino-5-bromo-6-ethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-14-7-6(9)4(10)3-5(11-7)8(12)13/h3H,2H2,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVYIEZXSZTOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736046
Record name 4-Amino-5-bromo-6-ethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057260-48-6
Record name 4-Amino-5-bromo-6-ethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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